molecular formula C19H19N3O3S3 B2497415 ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE CAS No. 351061-38-6

ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2497415
CAS No.: 351061-38-6
M. Wt: 433.56
InChI Key: UIVGLHFCALNRBL-UHFFFAOYSA-N
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Description

ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl 4-bromothiophene-3-carboxylate under basic conditions to form the corresponding thiadiazole-thiophene intermediate. This intermediate is then reacted with 3-bromopropionyl chloride to introduce the propanamido group, followed by esterification with ethanol to yield the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters .

Mechanism of Action

The mechanism of action of ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, which play crucial roles in cellular processes . By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-3-25-18(24)16-14(13-7-5-4-6-8-13)11-27-17(16)20-15(23)9-10-26-19-22-21-12(2)28-19/h4-8,11H,3,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVGLHFCALNRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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